Perfluorotripentylamine chemical structure and properties
Perfluorotripentylamine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of perfluorotripentylamine. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or consider the use of highly fluorinated compounds in their work.
Chemical Identity and Structure
Perfluorotripentylamine, also known as tris(perfluoropentyl)amine, is a perfluorinated tertiary amine. In its structure, all hydrogen atoms on the three pentyl chains attached to the central nitrogen atom are replaced by fluorine atoms. This complete fluorination imparts unique chemical and physical properties to the molecule.
The chemical structure of perfluorotripentylamine is characterized by a central nitrogen atom bonded to three fully fluorinated pentyl groups.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N,N-bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)pentan-1-amine[2] |
| CAS Number | 338-84-1[2] |
| Molecular Formula | C₁₅F₃₃N[3] |
| Molecular Weight | 821.11 g/mol [3] |
| SMILES | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)N(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F |
| InChI Key | AQZYBQIAUSKCCS-UHFFFAOYSA-N[2] |
Physicochemical Properties
The extensive fluorination of perfluorotripentylamine results in a molecule with high thermal stability, chemical inertness, and a low dielectric constant. Unlike conventional amines, perfluorinated amines exhibit very low basicity.[2]
Table 2: Physical and Chemical Properties of Perfluorotripentylamine
| Property | Value |
| Appearance | Colorless liquid[2] |
| Odor | Odorless[2] |
| Density | 1.94 g/cm³ |
| Boiling Point | 215 °C[2] |
| Melting Point | -25 °C |
| Solubility in Water | <5 ppm[2] |
| Volatility | Low[4] |
| Thermal Stability | High[4] |
| Chemical Inertness | High[4] |
| Oxidation Resistance | High[4] |
| Surface Tension | Low[4] |
Applications
Perfluorotripentylamine's unique properties make it suitable for a range of specialized industrial applications.
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Electronic Cooling: It is utilized as a coolant for electronics, including supercomputers, due to its high boiling point and excellent dielectric properties.[2]
-
Heat Transfer Fluid: Its thermal stability allows it to be used as a heat transfer fluid in demanding environments.
-
Lubricants and Coatings: The low surface tension and chemical inertness of perfluorotripentylamine make it a useful component in specialty lubricants and coatings.[4]
-
Vapor Phase Soldering: It can be used as a vapor phase fluid in soldering processes.[5]
-
Industrial Manufacturing: It finds use in the production of polymer films, membranes, and flow systems.[4]
Relevance to the Pharmaceutical and Drug Development Sector
While not a direct pharmaceutical ingredient, perfluorotripentylamine and similar perfluorinated compounds (PFCs) have relevance in the broader pharmaceutical landscape.
-
Drug Delivery Systems: PFCs are explored as components in advanced drug delivery systems. For instance, they can form the core of nanoemulsions for delivering therapeutics.[6] Their ability to dissolve and transport gases like oxygen has also led to research into their use as artificial blood substitutes and for enhancing oxygen delivery to tissues.
-
Pulmonary Drug Delivery: The use of PFCs as vehicles for delivering drugs to the lungs is being investigated. Their high density and low surface tension could allow for more uniform distribution of medications within the lungs.[7]
-
Pharmaceutical Manufacturing: The chemical inertness and high-purity nature of fluoropolymers, a related class of compounds, make them ideal materials for fluid handling systems, reactors, and containers in pharmaceutical manufacturing, preventing contamination and ensuring product integrity.[8]
Experimental Protocols
Synthesis: Electrochemical Fluorination (Simons Process)
Perfluorotripentylamine is synthesized via the electrochemical fluorination of its hydrocarbon analog, tripentylamine. This method, known as the Simons process, uses hydrogen fluoride (B91410) as both the solvent and the fluorine source.[2]
Reaction: N((CH₂)₄CH₃)₃ + 33 HF → N((CF₂)₄CF₃)₃ + 33 H₂[2]
Methodology:
-
Electrolyte Preparation: Anhydrous hydrogen fluoride (HF) is used as the electrolyte and the fluorine source. The starting material, tripentylamine, is dissolved in the anhydrous HF.
-
Electrochemical Cell: The process is carried out in an electrochemical cell, typically with a nickel-plated anode.
-
Electrolysis: A voltage of approximately 5-6 V is applied across the electrodes.[9] The organic substrate is fluorinated at the anode.
-
Product Collection: The perfluorinated product, being denser and immiscible with HF, settles at the bottom of the cell and can be drained off. Gaseous hydrogen is evolved at the cathode.
-
Purification: The crude product is then subjected to purification steps to remove residual HF and any byproducts.
Purification of Perfluorinated Compounds
The high stability and inertness of perfluorinated compounds necessitate specific purification techniques. Common methods aim to remove partially fluorinated byproducts, starting materials, and residual solvents.
Methodology:
-
Washing: The crude product is typically washed with a dilute base (e.g., sodium carbonate solution) to neutralize and remove residual hydrogen fluoride. This is followed by washing with water.
-
Drying: The washed product is dried using a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Distillation: Fractional distillation is a key step to separate the desired perfluorotripentylamine from byproducts with different boiling points.
-
Adsorption/Filtration: For removal of polar impurities, the product may be passed through a column of activated alumina (B75360) or silica (B1680970) gel. Activated carbon can also be used for removing certain organic impurities.[10]
Analytical Methods
The analysis of perfluorotripentylamine and other perfluorinated compounds often involves chromatographic techniques coupled with mass spectrometry.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC is suitable for volatile and thermally stable compounds like perfluorotripentylamine. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compound is then detected and identified by a mass spectrometer.
-
Sample Preparation: Samples may be dissolved in a suitable solvent. For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.[11]
-
Instrumentation: A GC system equipped with a mass spectrometer detector is used. The MS is often operated in electron impact (EI) ionization mode.[12]
-
Data Analysis: The retention time in the chromatogram and the mass spectrum of the analyte are compared with those of a known standard for identification and quantification.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: While GC-MS is effective, LC-MS/MS is a powerful technique for the analysis of a wide range of perfluorinated compounds, especially in complex environmental or biological samples. It offers high sensitivity and selectivity.[13]
-
Sample Preparation: Aqueous samples are often pre-concentrated using solid-phase extraction (SPE).[14]
-
Instrumentation: An LC system is coupled to a tandem mass spectrometer (e.g., a triple quadrupole). The separation is typically achieved using a C18 or a phenyl-hexyl column.[15]
-
Data Analysis: Identification and quantification are based on the retention time and specific mass transitions (multiple reaction monitoring - MRM) of the target analyte compared to isotopically labeled internal standards.
Safety and Environmental Considerations
Like many perfluorinated compounds, perfluorotripentylamine is characterized by its persistence in the environment and potential for bioaccumulation.[4] Therefore, it requires careful handling and disposal to minimize environmental impact. While generally considered to have low toxicity, appropriate personal protective equipment should be used when handling the substance.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Perfluorotripentylamine - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. CAS 338-84-1: Perfluorotripentylamine | CymitQuimica [cymitquimica.com]
- 5. Perfluorotripentylamine | N(C5F11)3 | CID 67646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perfluorocarbon compounds as vehicles for pulmonary drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adtech.co.uk [adtech.co.uk]
- 9. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of the performance of three LC-MS/MS platforms for analysis of perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mn-net.com [mn-net.com]
- 15. selectscience.net [selectscience.net]
